molecular formula C17H14N4O B5831686 2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B5831686
M. Wt: 290.32 g/mol
InChI Key: APHXQHBAGYZXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as cyanogen bromide.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a suitable palladium catalyst.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pyridine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-INDOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE: Lacks the cyano group, which may affect its biological activity.

    2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE: Has a different position of the pyridine moiety, which may influence its binding affinity and reactivity.

    2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE: Similar to the target compound but with a different position of the pyridine moiety.

Uniqueness

2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to the specific combination of the cyano group, indole core, and pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-8-14-11-21(16-6-2-1-5-15(14)16)12-17(22)20-10-13-4-3-7-19-9-13/h1-7,9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXQHBAGYZXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.